![molecular formula C17H16N2O4S2 B2712817 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896279-41-7](/img/structure/B2712817.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
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Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has been widely used in scientific research. This chemical compound is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, appetite, mood, and immune response.
Scientific Research Applications
- Role of the Compound : This compound serves as an organoboron reagent in SM coupling. Its mild reaction conditions, functional group tolerance, and environmental benignity contribute to its popularity .
Suzuki–Miyaura Coupling Reagent
Pharmaceutical Intermediates
Analytical Chemistry
Protodeboronation Catalyst
properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-10-8-9-12(23-2)14-15(10)24-17(18-14)19-16(20)11-6-4-5-7-13(11)25(3,21)22/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDJMSVQGZSZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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